
Methyl 4-chlorocinnoline-3-carboxylate
描述
Methyl 4-chlorocinnoline-3-carboxylate is a chemical compound with the molecular formula C10H7ClNO2. It is a derivative of cinnoline, a heterocyclic aromatic organic compound.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 4-chlorocinnoline-3-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 4-chlorocinnoline-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the esterification of the carboxylic acid group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
化学反应分析
Types of Reactions
Methyl 4-chlorocinnoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted cinnoline derivatives depending on the nucleophile used.
科学研究应用
Methyl 4-chlorocinnoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties.
作用机制
The mechanism of action of methyl 4-chlorocinnoline-3-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
Methyl 4-chlorocinnoline-3-carboxylate: Unique due to its specific substitution pattern on the cinnoline ring.
Methyl 4-bromocinnoline-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Methyl 4-fluorocinnoline-3-carboxylate: Contains a fluorine atom, leading to different chemical properties.
Uniqueness
This compound is unique due to its specific chlorine substitution, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
methyl 4-chlorocinnoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-10(14)9-8(11)6-4-2-3-5-7(6)12-13-9/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXSNEURQGNVGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
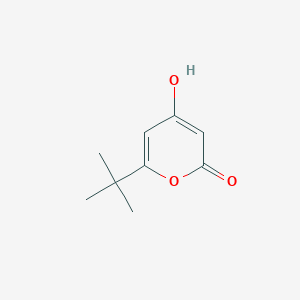
![4-{[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}-1,6-dimethyl-1,2-dihydropyridin-2-one](/img/structure/B2562949.png)
![(Propan-2-yl)({[2-(3,3,3-trifluoropropoxy)phenyl]methyl})amine](/img/structure/B2562950.png)
![N-[2-(oxan-4-ylsulfanyl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2562951.png)
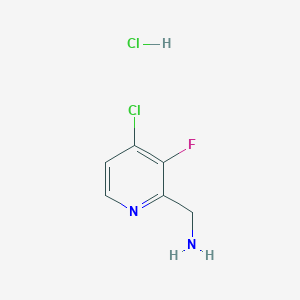
![(E)-ethyl 2-(2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2562954.png)
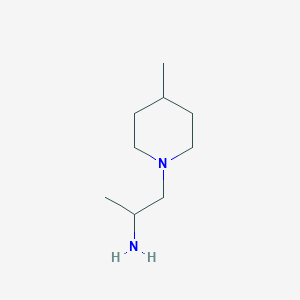

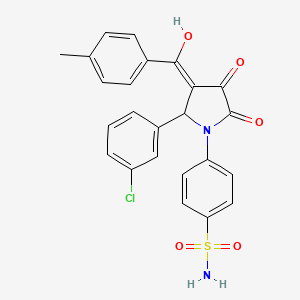
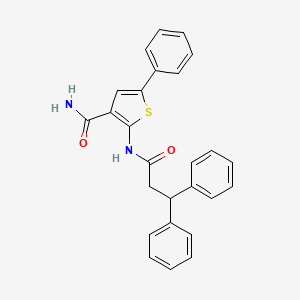
![1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid](/img/new.no-structure.jpg)
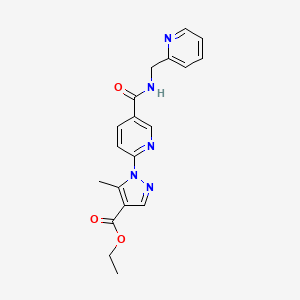
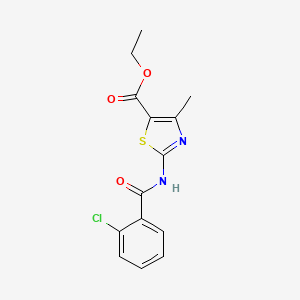
![4-Bromo-2-{[(3-chloro-4-methoxyphenyl)amino]methyl}phenol](/img/structure/B2562969.png)
